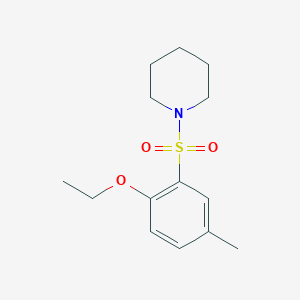
ethyl 4-methyl-2-(1-piperidinylsulfonyl)phenyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 4-methyl-2-(1-piperidinylsulfonyl)phenyl ether is an organic compound that belongs to the class of sulfonyl piperidines This compound is characterized by the presence of a piperidine ring substituted with a sulfonyl group attached to a 2-ethoxy-5-methylphenyl moiety
Preparation Methods
The synthesis of ethyl 4-methyl-2-(1-piperidinylsulfonyl)phenyl ether typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethoxy-5-methylbenzenesulfonyl chloride and piperidine.
Reaction Conditions: The sulfonyl chloride is reacted with piperidine in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
ethyl 4-methyl-2-(1-piperidinylsulfonyl)phenyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding sulfinyl derivatives.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new sulfonamide or sulfonothioate derivatives.
Common reagents and conditions used in these reactions include organic solvents, appropriate catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
ethyl 4-methyl-2-(1-piperidinylsulfonyl)phenyl ether has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-methyl-2-(1-piperidinylsulfonyl)phenyl ether involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The ethoxy and methyl groups contribute to the compound’s overall lipophilicity and ability to penetrate biological membranes, enhancing its bioavailability.
Comparison with Similar Compounds
ethyl 4-methyl-2-(1-piperidinylsulfonyl)phenyl ether can be compared with other sulfonyl piperidines, such as:
1-[(2-Methoxy-5-methylphenyl)sulfonyl]piperidine: Similar structure but with a methoxy group instead of an ethoxy group.
1-[(2-Ethoxy-4-methylphenyl)sulfonyl]piperidine: Similar structure but with the methyl group at the 4-position instead of the 5-position.
1-[(2-Ethoxy-5-chlorophenyl)sulfonyl]piperidine: Similar structure but with a chloro group instead of a methyl group.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H21NO3S |
|---|---|
Molecular Weight |
283.39 g/mol |
IUPAC Name |
1-(2-ethoxy-5-methylphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C14H21NO3S/c1-3-18-13-8-7-12(2)11-14(13)19(16,17)15-9-5-4-6-10-15/h7-8,11H,3-6,9-10H2,1-2H3 |
InChI Key |
HGJMHGUNZSEXON-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)N2CCCCC2 |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















